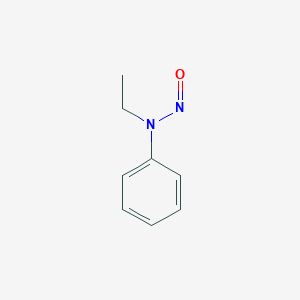

N-ニトロソ-N-エチルアニリン

概要

説明

Synthesis Analysis

The synthesis of N-Nitroso-N-ethylaniline and its derivatives involves nitrosation reactions where N,N-dialkyl aromatic amines are treated with nitrous acid, leading to the formation of N-alkyl-N-nitrosoanilines. For example, N-cyclopropyl-N-alkylanilines undergo rapid reactions to produce corresponding N-alkyl-N-nitrosoanilines through specific cleavage of the cyclopropyl group from the nitrogen, indicating the formation involves an amine radical cation followed by cyclopropyl ring opening (Loeppky & Elomari, 2000).

Molecular Structure Analysis

N-Nitroso-N-ethylaniline's molecular structure has been elucidated using various spectroscopic techniques, highlighting its planar nitroaniline and benzaldehyde fragments linked through an ethylene bridge. The nitro and aldehyde substituents are nearly coplanar with their respective rings, indicating a stable and defined molecular geometry (Clegg et al., 1994).

Chemical Reactions and Properties

N-Nitroso-N-ethylaniline undergoes various chemical reactions, including acylmethylation and nitroso transfer/cyclization cascade reactions, leading to the formation of complex structures like 3-nitrosoindoles (Wu et al., 2020). Such reactions highlight the compound's reactivity and potential for creating novel chemical structures.

Physical Properties Analysis

The physical properties of N-Nitroso-N-ethylaniline derivatives, including their molecular structure and stability, have been extensively studied. For instance, the stability of new stabilizers for propellants, derived from N-nitroso compounds, was enhanced by increasing the carbon chain length on the nitrogen atom, indicating a correlation between molecular structure and physical stability (Tang et al., 2017).

科学的研究の応用

発がん性研究

“N-ニトロソ-N-エチルアニリン”は、環境保護庁によって発がん物質として分類されているニトロソアミン類の一種です . しかし、ラウシャー白血病ウイルス感染ラット胚培養系を用いた生存アッセイでは、発がん性はありません .

合成中間体

“N-ニトロソ-N-エチルアニリン”は、ケモカイン(C-X-Cモチーフ)受容体2(CXCR2)のアンタゴニストである3-アミノ-4-ヒドラジン-シクロブテン-3-エン-1,2-ジオンの合成における合成中間体です . これは、医薬品の開発における潜在的な用途を示唆しています。

分析化学

“N-ニトロソ-N-エチルアニリン”は、電子イオン化を用いたGC-MS/MSによって分析できます . この方法は、より高質量のイオンの量を多く提供し、より高い強度のプリカーサインを 選択することを可能にします .

環境モニタリング

ニトロソアミン類の一種である“N-ニトロソ-N-エチルアニリン”は、潜在的な発がん性効果のため、環境中でモニタリングすることができます . これは、環境科学と公衆衛生において関連性があります。

食品の安全性

“N-ニトロソ-N-エチルアニリン”は、食品の安全性の文脈で研究されてきました . 食品中の存在は、発がん物質として分類されているため、懸念事項となる可能性があります .

高エネルギー材料の安定剤

“N-ニトロソ-N-エチルアニリン”を高エネルギー材料の安定剤として使用したという直接の情報はありませんが、同様のニトロソ化合物がこの用途について調査されてきました . これは、“N-ニトロソ-N-エチルアニリン”の潜在的な研究分野を示唆しています。

作用機序

Target of Action

N-Nitroso-N-ethylaniline is a type of N-nitrosamine . N-nitrosamines are known to be genotoxic and carcinogenic . They are capable of reacting with DNA to form covalent addition products (DNA adducts) that play a central role in carcinogenesis .

Mode of Action

N-Nitroso-N-ethylaniline, like other N-nitrosamines, undergoes metabolic activation by cytochrome P450 monooxygenases . This metabolic activation results in the formation of electrophiles that can readily react with DNA . The interaction of these electrophiles with DNA leads to the formation of DNA adducts .

Biochemical Pathways

The DNA adducts formed by the action of N-Nitroso-N-ethylaniline can affect various DNA repair pathways . These include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair . These pathways play crucial roles in protecting against the genotoxic and carcinogenic effects of N-nitrosamines .

Pharmacokinetics

It is known that n-nitroso-n-ethylaniline is insoluble in water , which could impact its bioavailability.

Result of Action

The primary result of the action of N-Nitroso-N-ethylaniline is the formation of DNA adducts .

Action Environment

The action of N-Nitroso-N-ethylaniline can be influenced by various environmental factors. For instance, it is known to be combustible and may form explosive mixtures with air when heated . It is also known to react with strong oxidizing agents, metal salts, peroxides, and sulfides . Therefore, the environment in which N-Nitroso-N-ethylaniline is present can significantly influence its action, efficacy, and stability.

Safety and Hazards

将来の方向性

The detection of N-nitrosamine impurities in medicines and the recent emergence of nitrosamine drug substance related impurities (NDSRIs) has posed a great challenge to manufacturers of drug products and regulators alike . The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps .

特性

IUPAC Name |

N-ethyl-N-phenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-10(9-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRXVZXYLBWKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025786 | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitroso-n-ethylaniline appears as clear amber or yellow liquid. (NTP, 1992) | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

266 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0874 (NTP, 1992) - Denser than water; will sink | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

612-64-6 | |

| Record name | N-NITROSO-N-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20794 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl-N-nitrosoaniline, N- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitroso-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL-N-NITROSOANILINE, N- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RW6X8LUQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

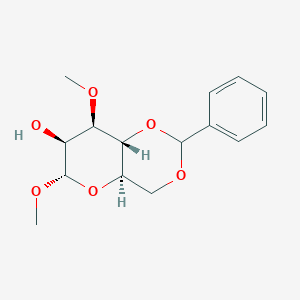

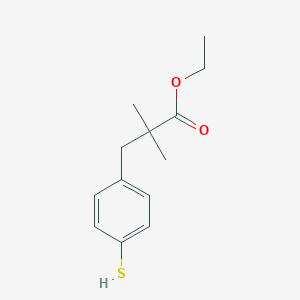

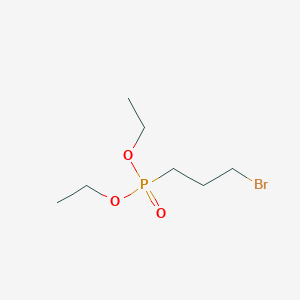

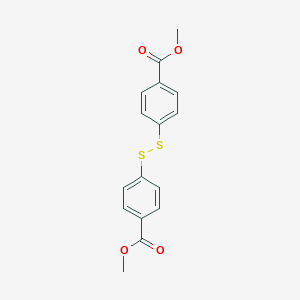

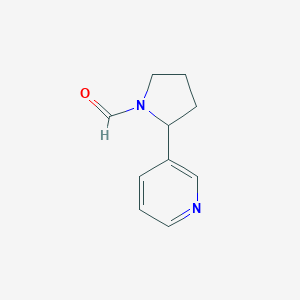

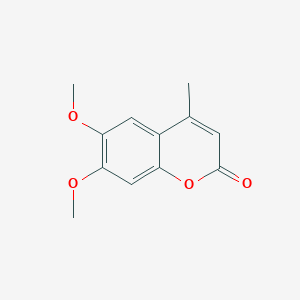

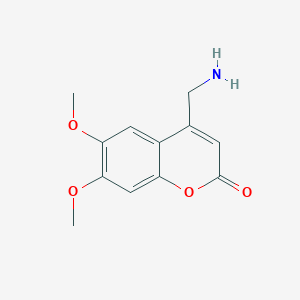

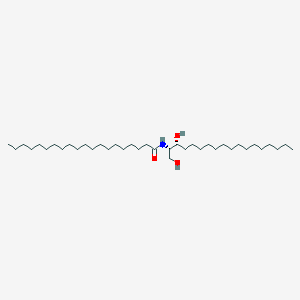

Feasible Synthetic Routes

Q & A

Q1: What are the photochemical properties of N-Nitroso-N-ethylaniline?

A1: N-Nitroso-N-ethylaniline exhibits photochromism in aqueous solutions when exposed to UV light (253.7 nm). [] This means it undergoes a reversible color change upon light exposure. The process involves a cis-trans isomerization, where the unstable photoproduct reverts back to the original compound both photochemically and thermally. [] The quantum yields for the forward and backward reactions are 0.23 and 0.58, respectively. []

Q2: How does the chemical behavior of N-Nitroso-N-ethylaniline differ in alcoholic solutions compared to aqueous solutions?

A2: While N-Nitroso-N-ethylaniline exhibits photochromism in aqueous solutions, its behavior changes in alcoholic solutions. In the absence of oxygen, the primary reaction pathway shifts towards the formation of N-ethylaniline. [] This difference highlights the influence of the solvent environment on the compound's reactivity.

Q3: Are there analytical methods to separate and detect N-Nitroso-N-ethylaniline, particularly in complex mixtures?

A3: Yes, chromatographic techniques are effective for separating N-Nitroso-N-ethylaniline and its nitro derivatives from complex mixtures like propellant explosives. [] This separation, followed by absorptiometric determination using the α-naphthylamine reaction, allows for quantifying the compound. [] This method has proven valuable in understanding the aging mechanisms of propellants stabilized with symmetrical diethyldiphenylurea. []

Q4: Are there any known isomers of N-Nitroso-N-ethylaniline relevant to propellant degradation?

A5: Research has identified two isomeric forms of 2-Nitro-N-nitroso-N-ethylaniline as products of stabilizer degradation in propellants. [] Understanding the formation and properties of these isomers is crucial for assessing the long-term stability and safety of propellants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)